Cas no 17012-44-1 (5-chloro-8-methoxyquinoline)

5-Chloro-8-methoxyquinoline is a halogenated quinoline derivative characterized by its chloro and methoxy functional groups at the 5- and 8-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its quinoline core offers structural rigidity, while the electron-donating methoxy group and electron-withdrawing chloro substituent enhance its reactivity in cross-coupling and substitution reactions. The compound exhibits favorable stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure makes it valuable for constructing complex heterocyclic frameworks, often employed in medicinal chemistry for bioactive molecule design. The product is typically supplied with high purity, ensuring reproducibility in research and industrial applications.
5-chloro-8-methoxyquinoline structure
5-chloro-8-methoxyquinoline structure
Product Name:5-chloro-8-methoxyquinoline
CAS No:17012-44-1
MF:C10H8ClNO
MW:193.629621505737
MDL:MFCD18431381
CID:1352090
PubChem ID:13404592
Update Time:2025-10-28

5-chloro-8-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-8-methoxyquinoline
    • 8-Methoxy-5-chlor-chinolin
    • AGN-PC-00MFNE
    • Quinoline, 5-chloro-8-methoxy-
    • 5-Chlor-8-methoxy-chinolin
    • 5-Chlor-8-methoxychinolin
    • 5-chloro-8-methoxy-quinoline
    • RW3156
    • KB-204787
    • chloro-5 methoxy-8 quinoleine
    • QC-1924
    • SureCN2770506
    • SB67788
    • YZCSDQVSXILXPK-UHFFFAOYSA-N
    • DTXSID00539709
    • SCHEMBL2770506
    • 17012-44-1
    • MDL: MFCD18431381
    • Inchi: 1S/C10H8ClNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3
    • InChI Key: YZCSDQVSXILXPK-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2C1=CC=CN=2)OC

Computed Properties

  • Exact Mass: 193.0294416g/mol
  • Monoisotopic Mass: 193.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 22.1Ų

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Additional information on 5-chloro-8-methoxyquinoline

Professional Introduction to 5-chloro-8-methoxyquinoline (CAS No. 17012-44-1)

5-chloro-8-methoxyquinoline, with the chemical identifier CAS No. 17012-44-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and biological activities. This compound belongs to the quinoline family, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, antimalarial, and anticancer effects. The presence of both chloro and methoxy substituents in its molecular structure imparts unique reactivity and functionality, making it a valuable scaffold for drug discovery and development.

The structural motif of 5-chloro-8-methoxyquinoline consists of a benzene ring fused to a pyridine ring, with the chloro group attached at the 5-position and the methoxy group at the 8-position. This specific arrangement enhances its interactions with biological targets, particularly enzymes and receptors involved in various disease pathways. The compound’s ability to modulate these interactions has been explored in numerous preclinical studies, highlighting its potential as an intermediate in synthesizing novel therapeutic agents.

In recent years, 5-chloro-8-methoxyquinoline has been extensively studied for its role in developing treatments against infectious diseases and cancer. One of the most promising applications is its use as a precursor in the synthesis of quinoline-based drugs that exhibit potent antimalarial activity. The compound’s derivatives have shown efficacy against drug-resistant strains of *Plasmodium falciparum*, the causative agent of malaria. This has been particularly relevant in regions where malaria remains a significant public health challenge, underscoring the importance of quinoline derivatives in global health initiatives.

Furthermore, 5-chloro-8-methoxyquinoline has been investigated for its potential in oncology research. Studies have demonstrated that certain derivatives of this compound can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in tumor progression. For instance, research indicates that modifications at the 5- and 8-positions can enhance binding affinity to specific enzymes such as tyrosine kinases, which are often overexpressed in cancer cells. This mechanism of action aligns with current trends in targeted cancer therapies, where precision and specificity are paramount.

The synthetic utility of 5-chloro-8-methoxyquinoline is another area of considerable interest. Its structural features allow for facile functionalization through various chemical transformations, enabling the creation of a diverse library of derivatives. Researchers have leveraged this flexibility to develop compounds with enhanced pharmacokinetic properties, such as improved solubility and bioavailability. These advancements are critical for translating laboratory findings into viable clinical candidates, bridging the gap between academic research and pharmaceutical innovation.

Advances in computational chemistry have further accelerated the exploration of 5-chloro-8-methoxyquinoline derivatives. Molecular modeling techniques have been employed to predict binding interactions between this compound and biological targets, providing insights into structure-activity relationships. Such computational approaches not only expedite the drug discovery process but also reduce reliance on empirical screening methods, thereby optimizing resource allocation and reducing environmental impact.

The role of 5-chloro-8-methoxyquinoline in addressing emerging infectious diseases has also been highlighted in recent literature. With the rise of antibiotic-resistant pathogens and evolving viral strains, there is an urgent need for novel therapeutic strategies. Quinoline derivatives like 5-chloro-8-methoxyquinoline offer a promising solution by targeting conserved mechanisms across different pathogens. This broad-spectrum activity makes them particularly valuable in scenarios where multiple resistant strains coexist, providing clinicians with additional treatment options.

In summary, 5-chloro-8-methoxyquinoline (CAS No. 17012-44-1) represents a significant compound in medicinal chemistry due to its structural versatility and biological relevance. Its applications span across antimalarial treatments, cancer therapeutics, and emerging infectious disease management. The ongoing research into this compound underscores its importance as a scaffold for developing next-generation pharmaceuticals. As scientific understanding continues to evolve, it is likely that new applications for 5-chloro-8-methoxyquinoline will emerge, further solidifying its role in advancing global health.

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